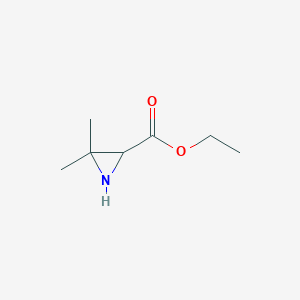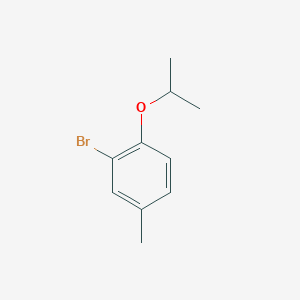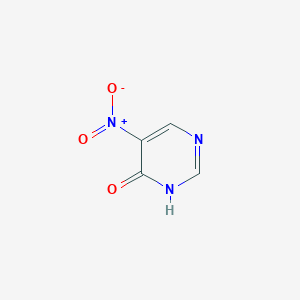![molecular formula C8H6BrNO2 B1343041 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 688363-48-6](/img/structure/B1343041.png)
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
The compound "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" is a brominated heterocyclic molecule that belongs to the class of benzo[b][1,4]oxazines. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related benzo[b][1,4]oxazines has been achieved through different methods. For instance, benzoxazinotropones, which are structurally related to the compound of interest, have been prepared almost quantitatively by hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines with refluxing acetic acid . Additionally, benzo[b][1,4]oxazines have been synthesized in good to excellent yields using ionic liquids such as 1-butyl-3-methylimidazolium bromide without any added catalyst, highlighting the efficiency and eco-friendliness of this method .
Molecular Structure Analysis
The molecular structure of compounds similar to "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" has been elucidated using X-ray crystallography. For example, the crystal structure of 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine shows an envelope-configured oxazine ring with dihedral angles indicating the spatial arrangement of the phenyl rings and the coplanarity with the brominated moiety . Such structural insights are crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
The reactivity of brominated benzo[b][1,4]oxazines has been studied, revealing interesting chemoselectivity. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one exhibits unusual cleavage when reacted with certain amines, Schiff bases, and azines, leading to a variety of products without displacement of the arylidene segment . These findings suggest that "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" may also exhibit unique reactivity patterns that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b][1,4]oxazines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the density, solubility, and overall reactivity of these compounds. For example, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, is characterized by extensive intermolecular hydrogen bonding, which could be indicative of the solid-state properties of "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" . Understanding these properties is essential for the practical application and handling of these chemicals.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis and evaluation of antimicrobial activity .
- Methods : A new series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .
- Results : The compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
-
Scientific Field: Natural Product Chemistry
- Application : Natural source, bioactivity and synthesis of benzofuran derivatives .
- Methods : This review summarizes the recent studies on the various aspects of benzofuran derivatives including their important natural product sources, biological activities and drug prospects, and chemical synthesis .
- Results : Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety And Hazards
The safety and hazards associated with “8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one” are not explicitly mentioned in the search results.
Zukünftige Richtungen
There are no specific future directions or applications mentioned for “8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one” in the search results.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to consult a specialist or conduct further research.
Eigenschaften
IUPAC Name |
8-bromo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGSWEPMUVKUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619185 | |
| Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
688363-48-6 | |
| Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)



![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)






